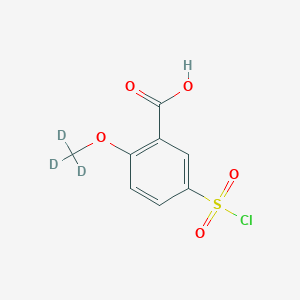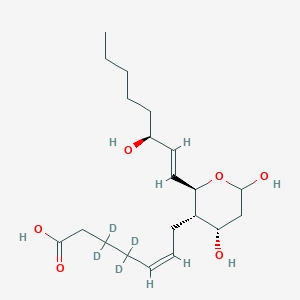
5-Chlorosulfonyl-2-methoxybenzoic Acid-d3
Übersicht
Beschreibung
5-Chlorosulfonyl-2-methoxybenzoic Acid-d3 is a deuterated derivative of 5-Chlorosulfonyl-2-methoxybenzoic Acid. This compound is often used in scientific research due to its unique properties, which include the presence of deuterium atoms. Deuterium is a stable isotope of hydrogen, and its incorporation into molecules can provide valuable insights into reaction mechanisms and metabolic pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of chlorosulfonic acid and a deuterated solvent to ensure the incorporation of deuterium atoms .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods while ensuring the purity and isotopic labeling of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5-Chlorosulfonyl-2-methoxybenzoic Acid-d3 can undergo various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: The methoxy group can be oxidized under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like amines or alcohols can be used under basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield sulfonamide or sulfonate esters, while reduction reactions can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
5-Chlorosulfonyl-2-methoxybenzoic Acid-d3 has a wide range of applications in scientific research:
Chemistry: Used as a labeled compound in reaction mechanism studies and isotope effect experiments.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism.
Industry: Applied in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Chlorosulfonyl-2-methoxybenzoic Acid-d3 involves its interaction with various molecular targets. The presence of the chlorosulfonyl group allows it to act as an electrophile, facilitating nucleophilic substitution reactions. The deuterium atoms provide stability and can be used to trace the compound’s pathway in metabolic studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chlorosulfonyl-2-methoxybenzoic Acid: The non-deuterated version of the compound.
Methyl 5-chloro-2-methoxybenzoate: A related ester compound.
2-Methoxy-5-sulfonylbenzoic Acid: A similar compound with a sulfonyl group instead of a chlorosulfonyl group.
Uniqueness
The uniqueness of 5-Chlorosulfonyl-2-methoxybenzoic Acid-d3 lies in its deuterium labeling, which provides enhanced stability and allows for detailed studies of reaction mechanisms and metabolic pathways. This makes it particularly valuable in research settings where precise tracking of molecular interactions is required .
Eigenschaften
IUPAC Name |
5-chlorosulfonyl-2-(trideuteriomethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO5S/c1-14-7-3-2-5(15(9,12)13)4-6(7)8(10)11/h2-4H,1H3,(H,10,11)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUBZCDOQEMLMAB-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Butanamide, 3-methyl-N-[(1-methylethoxy)methyl]-](/img/structure/B127246.png)








![Tert-butyl N-[(3R)-hex-1-en-3-yl]carbamate](/img/structure/B127278.png)




